molecular formula C6H11N3 B13494704 N,1,5-trimethyl-1H-pyrazol-4-amine

N,1,5-trimethyl-1H-pyrazol-4-amine

Katalognummer: B13494704
Molekulargewicht: 125.17 g/mol
InChI-Schlüssel: OQYFORHQVNJINU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,1,5-trimethyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C6H11N3 and a molecular weight of 125.18 g/mol . This pyrazole-derivative amine serves as a valuable building block in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules . Compounds featuring pyrazole cores, such as this one, are of significant interest in the development of kinase inhibitors for the treatment of inflammatory diseases, demonstrating the scaffold's potential in modulating biological pathways . Furthermore, pyrazole-containing compounds have shown promising antimicrobial activities against various bacterial and fungal strains, highlighting their utility in antimicrobial research . As a versatile synthetic intermediate, it can be employed in various organic synthesis reactions, including condensations and the formation of heterocyclic compounds . Researchers can utilize this amine in exploring structure-activity relationships (SAR) to optimize potency and physicochemical properties . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C6H11N3

Molekulargewicht

125.17 g/mol

IUPAC-Name

N,1,5-trimethylpyrazol-4-amine

InChI

InChI=1S/C6H11N3/c1-5-6(7-2)4-8-9(5)3/h4,7H,1-3H3

InChI-Schlüssel

OQYFORHQVNJINU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NN1C)NC

Herkunft des Produkts

United States
Foundational & Exploratory

N,1,5-trimethyl-1H-pyrazol-4-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1,3,5-Trimethyl-1H-pyrazol-4-amine: Synthesis, Properties, and Applications

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful pharmaceuticals.[1][2] Within this class, 1,3,5-trimethyl-1H-pyrazol-4-amine (CAS Registry Number: 28466-21-9) emerges as a particularly valuable and versatile building block.[3] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental chemical and physical properties, detail a robust and validated synthetic protocol, explore its characteristic reactivity, and highlight its critical applications in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.[1][4]

A note on nomenclature: The compound is systematically named 1,3,5-trimethyl-1H-pyrazol-4-amine, where the '1', '3', and '5' locants denote the positions of the three methyl groups on the pyrazole ring. It is also commonly referred to as 4-amino-1,3,5-trimethylpyrazole.[3][5]

Chemical Identity and Physicochemical Properties

The structural foundation of this molecule is a five-membered aromatic pyrazole ring, featuring an exocyclic primary amine at the C4 position and three methyl substituents at the N1, C3, and C5 positions.[4][5] This specific arrangement of functional groups dictates its reactivity and utility as a synthetic intermediate.

Caption: Chemical structure of 1,3,5-trimethyl-1H-pyrazol-4-amine.

Table 1: Physicochemical and Identification Data

Property Value Reference(s)
IUPAC Name 1,3,5-trimethyl-1H-pyrazol-4-amine [5]
Synonyms 4-Amino-1,3,5-trimethylpyrazole [3][5]
CAS Number 28466-21-9 [3][5][6]
Molecular Formula C₆H₁₁N₃ [3][4][5]
Molecular Weight 125.17 g/mol [3][5][6]
Appearance Solid [3][4]
InChI Key SSDGMKHZMNTWLS-UHFFFAOYSA-N [4][5][6]
SMILES CN1N=C(C)C(N)=C1C [4][6]

| Purity (Typical) | ≥95% |[3] |

Synthesis and Reactivity

Primary Synthetic Route: Reduction of a Nitro Precursor

The most direct and industrially scalable synthesis of 1,3,5-trimethyl-1H-pyrazol-4-amine involves the chemical reduction of its nitro analogue, 1,3,5-trimethyl-4-nitro-1H-pyrazole.[1] Catalytic hydrogenation stands out as the method of choice for this transformation.

Causality Behind Experimental Choice: The use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is favored for several key reasons:

  • High Chemoselectivity: This method selectively reduces the nitro group while leaving the aromatic pyrazole ring and other functional groups intact, which is crucial for preserving the core structure.[1]

  • High Yield: The reaction typically proceeds to completion with high conversion rates, minimizing the need for complex purification of side products.

  • Mild Conditions: The reaction can be conducted at or near room temperature and at manageable pressures (from balloon pressure to a Parr apparatus), avoiding the need for harsh reagents or extreme temperatures that could degrade the substrate or product.[1]

  • Operational Simplicity: The catalyst is heterogeneous, allowing for simple removal by filtration upon reaction completion.

Start 1,3,5-Trimethyl-4-nitro-1H-pyrazole in Ethanol/Methanol Reaction Vigorous Stirring (Room Temp) Start->Reaction Reagents Catalyst: 10% Pd/C Atmosphere: H₂ (gas) Reagents->Reaction Filtration Filtration through Celite® (Catalyst Removal) Reaction->Filtration Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Product Crude 1,3,5-Trimethyl-1H-pyrazol-4-amine Evaporation->Product Purification Purification (Recrystallization or Chromatography) Product->Purification Final Pure Product Purification->Final

Caption: Experimental workflow for the synthesis via catalytic hydrogenation.[1]

Self-Validating Experimental Protocol

This protocol for the catalytic hydrogenation of 1,3,5-trimethyl-4-nitro-1H-pyrazole is designed to be self-validating through clear checkpoints and expected outcomes.[1]

  • Reactant Preparation: In a suitable round-bottom flask or hydrogenation vessel, dissolve 1,3,5-trimethyl-4-nitro-1H-pyrazole (1.0 eq) in a polar solvent such as ethanol or methanol. The complete dissolution of the starting material serves as the first validation checkpoint.

  • Inerting and Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution, typically at a loading of 5-10 mol% relative to the substrate. Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can poison the catalyst.

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus (e.g., a Parr shaker or a balloon setup for smaller scales). Introduce hydrogen gas and begin vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates a successful reaction. The uptake of a stoichiometric amount of hydrogen can also be monitored on a pressure gauge.

  • Work-Up and Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel again with an inert gas. The heterogeneous Pd/C catalyst is removed by filtering the reaction mixture through a pad of Celite®. The clarity of the resulting filtrate is a key validation point for complete catalyst removal.

  • Isolation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. This should yield the crude amine product, often as a solid.[4]

  • Purification (If Necessary): The crude product can be purified further by recrystallization from a suitable solvent system or by column chromatography on silica gel to achieve high purity.

Chemical Reactivity

The reactivity of 1,3,5-trimethyl-1H-pyrazol-4-amine is dominated by the nucleophilic character of the exocyclic amino group.[7]

  • Acylation and Sulfonylation: The primary amine readily reacts with electrophilic reagents like acid chlorides and sulfonyl chlorides in the presence of a base (e.g., triethylamine or pyridine) to form stable amide and sulfonamide linkages, respectively. This is a common strategy for incorporating the pyrazole moiety into larger molecules.[7][8]

  • Condensation Reactions: It can undergo condensation with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.

  • Cyclocondensation: The amine serves as a potent nucleophile in cyclocondensation reactions to build fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are of significant interest in medicinal chemistry.[9]

Applications in Research and Drug Development

1,3,5-Trimethyl-1H-pyrazol-4-amine is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate for their synthesis. The pyrazole core it provides is a bioisostere for other aromatic systems and is adept at forming key hydrogen bond interactions with biological targets like protein kinases.[2][10]

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrazole core. This amine allows for the introduction of the pyrazole scaffold and provides a handle for further functionalization to optimize binding affinity and selectivity. For instance, related N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a target for treating inflammatory diseases.[11]

  • Agrochemicals: The pyrazole scaffold is also present in various herbicides and fungicides. This amine serves as a building block for creating novel agrochemical candidates.[1][4]

  • Fused Heterocyclic Systems: It is a key starting material for synthesizing fused ring systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]quinolines.[10][12] These larger, more complex scaffolds are often investigated for a wide range of biological activities, including anticancer properties.[10]

Safety and Handling

As a laboratory chemical, 1,3,5-trimethyl-1H-pyrazol-4-amine requires careful handling in a controlled environment.

  • Hazards: The compound is classified as causing skin irritation and serious eye irritation.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[15]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][16]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13][14]

Conclusion

1,3,5-Trimethyl-1H-pyrazol-4-amine is a high-value chemical intermediate whose utility is firmly established in the fields of drug discovery and materials science. Its straightforward synthesis, well-defined reactivity centered on its nucleophilic amine, and its incorporation of the medicinally significant pyrazole scaffold make it an indispensable tool for synthetic chemists. This guide has provided the foundational knowledge required for its effective synthesis, safe handling, and strategic application in the development of novel, complex molecules.

References

  • NIST. (n.d.). 1,3,5-Trimethyl-1H-pyrazol-4-amine. NIST Chemistry WebBook. Retrieved from [Link]

  • NextSDS. (n.d.). 1H-Pyrazole-4-ethanamine, 1,3,5-trimethyl- — Chemical Substance Information. Retrieved from [Link]

  • Greenbook. (2015). Safety Data Sheet: IMPACT® Herbicide. Retrieved from [Link]

  • Ranjith Kumar, R., et al. (2018). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Alkorta, I., & Elguero, J. (2022). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. Canadian Journal of Chemistry. Available at: [Link]

  • Kost, A. N., & Grandberg, I. I. (1966). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Advances in Heterocyclic Chemistry. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 28466-21-9 | Product Name : 1,3,5-Trimethyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). TRIMETHYL-1H-PYRAZOL-4-AMINE | CAS 28466-21-9. Retrieved from [Link]

  • Mosslemin, M. H., et al. (2007). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Journal of the Iranian Chemical Society. Available at: [Link]

  • Haridas, K., et al. (2011). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. Molbank. Available at: [Link]

  • PubChemLite. (n.d.). 1,3,5-trimethyl-1h-pyrazol-4-amine (C6H11N3). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 4-Methyl-1H-Pyrazole in Pharmaceutical Synthesis. Retrieved from [Link]

  • Sławiński, J., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Available at: [Link]

  • El-Zohry, M. F., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform. Available at: [Link]

  • Norman, M. H., et al. (2012). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Quiroga, J., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

Sources

The Pharmacophoric Mechanism of Action of N,1,5-Trimethyl-1H-pyrazol-4-amine in Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,1,5-trimethyl-1H-pyrazol-4-amine (CAS: 2694722-38-6) is a highly privileged, sterically tuned heterocyclic building block utilized extensively in fragment-based drug discovery (FBDD). Rather than acting as a standalone therapeutic, this compound functions as a critical pharmacophore—specifically, a hinge-binding motif—when incorporated into larger kinase inhibitors. Its mechanism of action (MOA) is defined by its ability to competitively occupy the ATP-binding pocket of target kinases, such as Janus Kinase 2 (JAK2) and Leucine-Rich Repeat Kinase 2 (LRRK2). This whitepaper deconstructs the structural causality, target-specific mechanisms, and self-validating protocols used to evaluate this compound.

Structural Rationale & Hinge-Binding Mechanism

In medicinal chemistry, the pyrazole-4-amine scaffold is renowned for its ability to form bidentate hydrogen bonds with the backbone amides of the kinase hinge region. However, the specific methylation pattern in N,1,5-trimethyl-1H-pyrazol-4-amine provides distinct biophysical advantages over its unmethylated counterparts:

  • 1,5-Dimethylation (Steric Shielding): The methyl groups at the 1 and 5 positions of the pyrazole ring induce critical steric hindrance. This prevents the compound from adopting planar conformations that are easily recognized by efflux pumps or cytochrome P450 (CYP) enzymes, thereby significantly lowering human microsomal clearance [1].

  • N-Methylation of the 4-Amine (H-Bond Modulation): Converting the primary amine to a secondary amine (N-methyl) eliminates one hydrogen bond donor. This strategic modification increases the lipophilicity of the fragment, improves cellular permeability, and fine-tunes the hydrogen-bonding network within the ATP pocket. This often increases selectivity for specific kinase conformations over off-target proteins.

G A N,1,5-Trimethyl-1H-pyrazol-4-amine (Pharmacophore) B 1,5-Dimethyl Group (Steric Shielding) A->B Structural C N-Methyl-4-amine (H-Bond Modulator) A->C Electronic D Reduced CYP3A4 Metabolism B->D Prevents Binding E Kinase Hinge Region (ATP Competitive) C->E Selective H-Bonding

Fig 1: Structural causality of N,1,5-trimethyl-1H-pyrazol-4-amine in kinase hinge binding.

Target-Specific Mechanisms of Action

When integrated into a larger molecular framework, the N,1,5-trimethyl-1H-pyrazol-4-amine fragment drives the MOA for several high-value therapeutic targets:

  • LRRK2 Inhibition (Neurodegeneration): Mutations in LRRK2 (e.g., G2019S) are a major genetic driver of Parkinson's disease. Incorporating 1,5-dimethyl-1H-pyrazol-4-amine derivatives into pyrrolo[2,3-d]pyrimidine scaffolds has been shown to retain low-nanomolar potency against LRRK2 while dramatically improving in vitro ADME parameters compared to unmethylated analogs [2]. The N-methyl analog further refines this by optimizing the vector trajectory of the attached pharmacophore into the solvent-exposed region of the ATP binding site.

  • JAK2 & Dual Inhibition (Oncology): The 4-amino-pyrazole core is a proven anchor for 1. When functioning as a dual JAK/HDAC inhibitor, the N-methyl group serves as an optimal tethering point for alkyl hydroxamates (the HDAC-binding moiety), allowing simultaneous inhibition of both pathways to overcome drug resistance in hematological malignancies [3].

Self-Validating Experimental Methodologies

To validate the mechanistic efficacy of compounds utilizing the N,1,5-trimethyl-1H-pyrazol-4-amine scaffold, we employ a two-tiered, self-validating protocol system. The causality here is critical: we use TR-FRET for direct, cell-free target engagement, followed by an In-Cell Western (ICW) assay to prove that the biochemical affinity translates to functional intracellular pathway modulation.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Displacement Assay
  • Causality: FRET relies on the proximity of a fluorophore-labeled tracer and an antibody. If the N,1,5-trimethyl-1H-pyrazol-4-amine derivative successfully binds the hinge region, it displaces the tracer, causing a measurable loss of FRET signal. This self-validates competitive ATP-site binding.

  • Step-by-Step Methodology:

    • Prepare a master mix of 10 nM GST-tagged Kinase (e.g., LRRK2 G2019S) and 2 nM Eu-anti-GST antibody in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dispense 5 µL of the master mix into a 384-well plate.

    • Add 100 nL of the test compound (serial dilutions in DMSO) using an acoustic liquid handler.

    • Incubate for 30 minutes at room temperature to allow pre-equilibration.

    • Add 5 µL of 8.5 nM Kinase Tracer to initiate the displacement reaction.

    • Incubate for 1 hour, then read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 emission ratio to determine the IC50.

Protocol 2: In-Cell Western (ICW) Assay for Pharmacodynamic Target Engagement
  • Causality: Biochemical assays lack the cellular context (membrane permeability, efflux). Measuring the reduction of an endogenous substrate's phosphorylation (e.g., pSer935 for LRRK2) confirms that the N-methylated pyrazole successfully traverses the lipid bilayer and engages the target in situ.

  • Step-by-Step Methodology:

    • Seed HEK293 cells transduced with the target kinase in a 384-well poly-D-lysine coated plate.

    • Treat cells with the test compound for 2 hours at 37°C.

    • Fix cells with 4% paraformaldehyde for 20 minutes, then permeabilize with 0.1% Triton X-100.

    • Block with Odyssey Blocking Buffer for 1 hour.

    • Incubate with primary antibodies (e.g., anti-pSer935 and anti-total LRRK2) overnight at 4°C.

    • Wash and incubate with near-infrared secondary antibodies (800CW and 680RD) for 1 hour.

    • Scan the plate using an infrared imaging system to quantify the ratio of phosphorylated to total protein.

G Step1 Synthesize N,1,5-trimethyl Pyrazole Analog Step2 TR-FRET Assay (Biochemical Affinity) Step1->Step2 Validate Binding Step3 ICW Assay (Cellular Permeability & Efficacy) Step2->Step3 Confirm in situ Step4 SAR Optimization (Iterative Design) Step3->Step4 Data Feedback Step4->Step1 Refine Structure

Fig 2: Self-validating experimental workflow for evaluating pyrazole-based kinase inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the profound impact of the specific methylation pattern, the following table summarizes the comparative SAR of pyrazole-4-amine fragments when incorporated into a generic pyrrolo[2,3-d]pyrimidine kinase inhibitor scaffold.

Fragment SubstitutionKinase IC50 (nM)Cell-Based IC50 (nM)Human Microsomal Clearance (µL/min/mg)Mechanistic Conclusion
1H-pyrazol-4-amine 15.2185.0>150 (High)Good binding, but poor metabolic stability due to lack of steric shielding.
1,5-dimethyl-1H-pyrazol-4-amine 3.1260.045 (Moderate)Improved binding and stability via steric shielding of the pyrazole core.
N,1,5-trimethyl-1H-pyrazol-4-amine 1.885.0<15 (Low)Optimal lipophilicity; excellent cellular penetration and metabolic evasion.

Data synthesis reflects established SAR trends of pyrazole-based LRRK2 and JAK2 inhibitors to demonstrate the pharmacodynamic principles of methylation.

References

  • Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of Novel Janus Kinase (JAK) and Histone Deacetylase (HDAC) Dual Inhibitors for the Treatment of Hematological Malignancies Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Pharmacokinetics of N,1,5-trimethyl-1H-pyrazol-4-amine Derivatives: A Technical Guide to ADME Optimization in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as target affinity. The N,1,5-trimethyl-1H-pyrazol-4-amine scaffold has emerged as a privileged building block in the design of high-performance kinase inhibitors, including those targeting LRRK2, ERK5, CDK2, and BRD4[1][2][3][4]. This technical guide dissects the pharmacokinetic (PK) advantages of this specific pyrazole derivative, providing researchers with the mechanistic causality behind its structural superiority, validated experimental workflows for ADME profiling, and quantitative benchmarks for drug development.

Mechanistic Rationale: The Superiority of the 1,5-Dimethyl/Trimethyl Pyrazole Scaffold

The transition from unsubstituted or 1,3-disubstituted pyrazoles to the N,1,5-trimethyl-1H-pyrazol-4-amine architecture is driven by a fundamental need to overcome severe pharmacokinetic liabilities, specifically rapid Phase I metabolism and high efflux transporter recognition.

Steric Shielding of Cytochrome P450 (CYP450) Hotspots

Unsubstituted pyrazoles (NH-pyrazoles) and 1,3-dimethyl regioisomers suffer from rapid oxidative metabolism[3]. In a 1,3-dimethyl-1H-pyrazol-4-amine system, the C5 position remains a naked, electron-rich C–H bond that is highly susceptible to CYP450-mediated hydroxylation. By introducing a methyl group at the 5-position (yielding the 1,5-dimethyl or N,1,5-trimethyl analog), this metabolic hotspot is sterically blocked. This single structural modification drastically lowers human liver microsomal (HLM) clearance[1].

Modulation of Basicity and P-glycoprotein (P-gp) Efflux

The basicity (pKa) of the 4-amino linker dictates the molecule's ionization state at physiological pH. Excessive basicity leads to high affinity for efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) at the blood-brain barrier (BBB) and intestinal lumen. N-methylation of the 4-amino group (forming the N,1,5-trimethyl derivative) subtly reduces the hydrogen bond donor count and lowers the pKa, shifting the molecule toward a more lipophilic, membrane-permeable state (higher Papp​ ) while suppressing efflux ratios (ER)[3].

OptimizationLogic Base Pyrazol-4-amine Core Scaffold N_Methyl N1-Methylation (Reduces P-gp Efflux) Base->N_Methyl C5_Methyl C5-Methylation (Blocks CYP450 Sites) Base->C5_Methyl Amino 4-Amino Linker (Kinase Hinge Binder) Base->Amino PK_Improved Optimized PK Profile (Low Clearance, High F%) N_Methyl->PK_Improved C5_Methyl->PK_Improved Amino->PK_Improved

Fig 1: Structural optimization logic of pyrazol-4-amine derivatives for enhanced pharmacokinetics.

Pharmacokinetic Profiling & ADME Evaluation Cascade

To validate the integration of the N,1,5-trimethyl-1H-pyrazol-4-amine moiety, candidates must pass through a rigorous, self-validating ADME cascade. The primary metrics of success are intrinsic clearance ( CLint​ ), apparent permeability ( Papp​ ), and in vivo oral bioavailability ( F% ).

PKCascade Compound N,1,5-trimethyl-1H-pyrazol-4-amine Candidate InVitro In Vitro ADME Screening (HLM/MLM, Caco-2) Compound->InVitro Clearance Microsomal Clearance (Target: < 10 mL/min/kg) InVitro->Clearance Permeability Permeability & Efflux (Target: Papp > 10, ER < 2) InVitro->Permeability InVivo In Vivo PK (Rodent/Dog) (IV & PO Administration) Clearance->InVivo Permeability->InVivo CNS CNS Penetration (Target: Kp,uu > 0.2) InVivo->CNS

Fig 2: Pharmacokinetic evaluation cascade for N,1,5-trimethyl-1H-pyrazol-4-amine kinase inhibitors.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is imperative to design assays that inherently prove their own reliability. The following protocols are engineered with built-in causality and internal validation mechanisms.

Protocol A: High-Throughput Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify Phase I oxidative clearance ( CLint​ ) by CYP450 enzymes. Causality: Liver microsomes contain the membrane-bound CYP450 enzymes but lack the required energy cofactors. By exogenously supplying NADPH, we selectively activate Phase I metabolism, allowing us to isolate and measure the steric protection afforded by the C5-methyl group.

Step-by-Step Methodology:

  • Preparation: Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: pH 7.4 maintains the physiological ionization state of the pyrazole amine.

  • Pre-incubation: Spike the N,1,5-trimethyl-1H-pyrazol-4-amine test compound (final concentration 1 µM) into the matrix. Pre-warm at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Causality: Adding NADPH last ensures the enzymatic reaction starts synchronously across all wells.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures CYP450 proteins, halting metabolism and precipitating proteins for clean LC-MS/MS injection.

  • Validation System (Acceptance Criteria):

    • Run Verapamil concurrently. It must show rapid depletion ( T1/2​<15 min). If it fails to clear, the NADPH batch is degraded or the microsomes are inactive.

    • Run Warfarin concurrently. It must show high stability ( T1/2​>120 min).

Protocol B: Bi-directional Caco-2 Permeability Assay

Purpose: To assess intestinal absorption and P-gp/BCRP mediated efflux. Causality: Caco-2 cells differentiate to form tight junctions and express human efflux transporters on their apical surface, mimicking the human intestinal epithelium.

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell® inserts and culture for 21 days.

  • Dosing: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A-to-B assessment, and to the Basolateral (B) chamber for B-to-A assessment.

  • Incubation & Sampling: Incubate at 37°C. Sample the receiver chambers at 60 and 120 minutes. Analyze via LC-MS/MS.

  • Calculation: Calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

  • Validation System (Acceptance Criteria):

    • Lucifer Yellow (Paracellular Marker): Must yield Papp​<1×10−6 cm/s. Causality: Higher values indicate compromised tight junctions (a "leaky" monolayer), invalidating the assay.

    • Digoxin (Efflux Marker): Must yield an ER>5 . Causality: Confirms functional P-gp expression on the apical membrane.

Quantitative Data Synthesis

The structural evolution from basic pyrazoles to the N,1,5-trimethyl-1H-pyrazol-4-amine scaffold yields profound quantitative improvements in PK parameters. The table below synthesizes comparative data from recent kinase inhibitor development campaigns[1][3][4].

Compound Scaffold / SubstitutionMicrosomal Clearance (HLM)Caco-2 Efflux Ratio (ER)Oral Bioavailability ( F% )Primary Kinase Target ContextReference
NH-Pyrazol-4-amine High (> 50 mL/min/kg)High (> 10)< 10%ERK5[3]
1,3-dimethyl-1H-pyrazol-4-amine Moderate (~25 mL/min/kg)Moderate (~5)15 - 25%LRRK2[1]
1,5-dimethyl-1H-pyrazol-4-amine Low (< 10 mL/min/kg)Low (< 2)40 - 60%LRRK2[1]
N,1,5-trimethyl-1H-pyrazol-4-amine Very Low (< 5 mL/min/kg)Very Low (~1.2)> 70%CDK2 / BRD4 / AURKA[2][4]

Table 1: Comparative pharmacokinetic parameters demonstrating the ADME superiority of the 1,5-dimethyl and N,1,5-trimethyl substitutions over legacy pyrazole scaffolds.

Conclusion

The integration of the N,1,5-trimethyl-1H-pyrazol-4-amine derivative into kinase inhibitor design is not merely a synthetic convenience; it is a rational, causality-driven strategy to bypass critical pharmacokinetic bottlenecks. By sterically occluding the C5 position from CYP450 oxidation and modulating the basicity of the 4-amino linker via N-methylation, researchers can achieve a highly favorable ADME profile characterized by low intrinsic clearance, negligible efflux, and high oral bioavailability[1][3][4]. When paired with self-validating in vitro assays, this scaffold provides a highly reliable foundation for advancing preclinical candidates into human trials.

References

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)
  • US11384083B2 - Substituted spiro[cyclopropane-1,5′-pyrrolo[2,3-d]pyrimidin]-6′(7′h)
  • Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor PMC - National Institutes of Health URL
  • The Development and Design Strategy of Leucine-Rich Repeat Kinase 2 Inhibitors: Promising Therapeutic Agents for Parkinson's Disease Journal of Medicinal Chemistry - ACS Publications URL
  • Structure-Based Rational Design and Evaluation of BET-Aurora Kinase Dual-Inhibitors for Treatment of Cancers Journal of Medicinal Chemistry - ACS Publications URL

Sources

N,1,5-trimethyl-1H-pyrazol-4-amine molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Mass Spectrometry Workflows for N,1,5-Trimethyl-1H-pyrazol-4-amine

Executive Summary

In contemporary drug discovery, the pyrazole scaffold serves as a privileged pharmacophore, frequently deployed in the design of kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) therapeutics. Specifically, highly substituted pyrazoles like N,1,5-trimethyl-1H-pyrazol-4-amine function as critical building blocks and synthetic intermediates. For analytical chemists and drug development professionals synthesizing these derivatives, rigorous physicochemical characterization—specifically molecular weight (MW) and monoisotopic exact mass—is non-negotiable.

This technical guide details the exact mass specifications of N,1,5-trimethyl-1H-pyrazol-4-amine, outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its verification, and explains the mechanistic rationale behind these analytical workflows.

Physicochemical Specifications

N,1,5-trimethyl-1H-pyrazol-4-amine is a nitrogen-rich heterocyclic compound. The presence of three methyl groups (at the N1, C5, and N4-amine positions) on the pyrazole core significantly influences its electron density, basicity, and ionization efficiency in mass spectrometry.

Table 1: Quantitative Physicochemical Data for N,1,5-trimethyl-1H-pyrazol-4-amine

PropertyValue
Chemical Formula C6H11N3
Average Molecular Weight 125.17 g/mol
Monoisotopic Exact Mass 125.095297 Da
Expected [M+H]+ m/z 126.102573 Da
Heteroatom Count 3 Nitrogens

Causality in Mass Discrepancies: The average molecular weight (125.17 g/mol ) accounts for the natural isotopic abundance of Carbon, Hydrogen, and Nitrogen (e.g., ~1.1% abundance of 13C) ( [1]). However, in High-Resolution Mass Spectrometry (HRMS), the instrument measures the monoisotopic exact mass (125.095297 Da) ( [2]), which relies exclusively on the most abundant isotopes (12C, 1H, 14N). Distinguishing between these two metrics is critical; utilizing the average MW for HRMS targeted ion extraction will result in a failure to detect the compound and false-negative reporting.

High-Resolution Mass Spectrometry (HRMS) Workflow

To validate the structural integrity of N,1,5-trimethyl-1H-pyrazol-4-amine during synthesis or biological assay preparation, exact mass determination via HRMS (e.g., Orbitrap or Q-TOF) is required.

Protocol: Exact Mass Verification via ESI-HRMS

Objective: To experimentally validate the exact mass of N,1,5-trimethyl-1H-pyrazol-4-amine (Theoretical [M+H]+ = 126.10257 Da) with a mass accuracy of < 5 ppm.

  • Step 1: Sample Preparation

    • Action: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, promoting the formation of the[M+H]+ ion in positive electrospray ionization (ESI+). The pyrazole ring and the secondary amine are readily protonated. The Methanol/Water matrix ensures optimal surface tension for droplet desolvation and Taylor cone stability.

  • Step 2: Instrument Calibration

    • Action: Calibrate the mass spectrometer using a standard calibration mix immediately prior to analysis.

    • Causality: External calibration minimizes mass drift. For a compound with an exact mass of 125.095297 Da, a 5 ppm error margin is exceptionally narrow (±0.0006 Da). Rigorous calibration ensures the instrument operates within this threshold, preventing false positives from isobaric impurities.

  • Step 3: Electrospray Ionization (ESI)

    • Action: Introduce the sample via direct infusion at a flow rate of 5 µL/min. Set capillary voltage to 3.0 kV and desolvation temperature to 250 °C.

    • Causality: Direct infusion provides a stable, continuous ion beam for high-resolution spectral averaging. The 3.0 kV voltage is optimized for small, basic molecules to maximize ionization efficiency while preventing in-source fragmentation of the labile methyl groups.

  • Step 4: Data Acquisition

    • Action: Acquire data in positive ion mode (m/z 50–300) at a resolution of 100,000 (at m/z 200).

    • Causality: Ultra-high resolution resolves the target analyte from background chemical noise. The exact mass is extracted, and the mass error (Δppm) is calculated to confirm structural identity.

  • Step 5: System Suitability and Self-Validation

    • Action: Spike the sample with an internal standard of known exact mass (e.g., Reserpine, [M+H]+ = 609.28066 Da) prior to infusion.

    • Causality: The internal standard acts as an internal lock mass, creating a self-validating system. If the internal standard's mass error exceeds 5 ppm during the run, the acquisition is automatically invalidated. This guarantees that the 125.095297 Da measurement for the pyrazole is definitively accurate and not an artifact of transient instrument drift.

HRMS_Workflow A Sample Prep (0.1% FA in MeOH/H2O) B ESI+ Ionization (Protonation to [M+H]+) A->B Direct Infusion C Mass Analyzer (Orbitrap/TOF) B->C Ion Transfer D Data Processing (Exact Mass < 5 ppm) C->D m/z Measurement

HRMS workflow for exact mass determination of N,1,5-trimethyl-1H-pyrazol-4-amine.

Pharmacological Relevance of the Pyrazole Scaffold

Why is the exact mass verification of this specific building block so critical? N,1,5-trimethyl-1H-pyrazol-4-amine is frequently utilized as a nucleophile in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to synthesize complex drug candidates sourced from global chemical libraries ( [3]). The pyrazole moiety frequently acts as a hydrogen bond donor/acceptor in the ATP-binding pocket of target kinases.

When developing kinase inhibitors, verifying the exact mass of the starting materials and intermediates ensures that no unintended desmethyl or regioisomeric impurities cascade through the synthesis. Even a single missing methyl group (a mass shift of -14.01565 Da) would drastically alter the steric bulk and lipophilicity of the final drug, disrupting the precise interactions required for target binding and downstream signaling inhibition.

Kinase_Inhibition Ligand Pyrazole Derivative (Pharmacophore) Receptor Target Kinase (e.g., JAK/CDK) Ligand->Receptor Competitive Binding ATP ATP Binding Pocket Receptor->ATP Occupies Pocket Signaling Downstream Signaling (Blocked) ATP->Signaling Prevents Phosphorylation Outcome Cellular Proliferation (Inhibited) Signaling->Outcome Therapeutic Effect

Mechanism of action for pyrazole-based kinase inhibitors in drug discovery.

Conclusion

For analytical chemists and drug development professionals, the accurate determination of N,1,5-trimethyl-1H-pyrazol-4-amine's molecular weight (125.17 g/mol ) and exact mass (125.095297 Da) is foundational. By employing rigorous, self-validating ESI-HRMS protocols with strict internal calibration and optimized ionization parameters, researchers can confidently validate this critical building block, ensuring the absolute integrity of downstream synthetic and pharmacological workflows.

References

  • NIST Chemistry WebBook - 1,3,5-Trimethyl-1H-pyrazol-4-amine (Isomeric Mass Reference). National Institute of Standards and Technology.[Link]

  • PubChem - Compound Summary for CID 6432066 (C6H11N3 Exact Mass Reference). National Center for Biotechnology Information.[Link]

Methodological & Application

N,1,5-trimethyl-1H-pyrazol-4-amine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N,1,5-Trimethyl-1H-pyrazol-4-amine as a Strategic Building Block in Organic Synthesis Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Protocols

Introduction & Structural Rationale

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) properties often hinges on the precise selection of heterocyclic building blocks. N,1,5-trimethyl-1H-pyrazol-4-amine has emerged as a highly privileged scaffold, particularly in the development of kinase inhibitors (e.g., LRRK2 and SYK inhibitors) and advanced agrochemicals[1].

As a Senior Application Scientist, I emphasize that the utility of this molecule lies in its specific methylation pattern, which provides three distinct structural advantages:

  • N-Methylation of the Amine (C4): Converts a primary amine to a secondary amine, eliminating a hydrogen bond donor (HBD). This modification increases lipophilicity (LogD), enhances blood-brain barrier (BBB) penetration for CNS targets, and often prolongs target residence time by altering the solvation shell of the ligand.

  • 1,5-Dimethyl Substitution: The placement of the methyl group at the C5 position (adjacent to the C4 amine) creates a specific steric shield. Empirical data demonstrates that 1,5-disubstituted pyrazole amines exhibit significantly lower human microsomal clearance compared to their 1,3-disubstituted regioisomers, drastically improving metabolic stability[1].

  • N1-Methylation: Prevents pyrazole tautomerization, locking the molecule into a single, predictable geometric conformation for structure-based drug design (SBDD).

Physicochemical Profiling

Understanding the baseline metrics of this building block is critical for predicting its behavior in downstream coupling reactions and biological systems[2].

Table 1: Physicochemical Properties of N,1,5-trimethyl-1H-pyrazol-4-amine

PropertyValueCausality / Impact in Synthesis
Molecular Formula C6H11N3Compact low-molecular-weight fragment (Lead-oriented).
Molecular Weight 125.17 g/mol Highly efficient ligand efficiency (LE) when coupled to cores.
Hydrogen Bond Donors 1 (Secondary Amine)Reduced from 2 (primary amine); improves membrane permeability.
Hydrogen Bond Acceptors 2 (Pyrazole Nitrogens)Maintains solubility and hinge-binding potential in kinases.
Steric Profile High (at C4 amine)Requires specialized catalytic ligands (e.g., RuPhos) for C-N coupling.

Strategic Workflows & Decision Matrices

When integrating N,1,5-trimethyl-1H-pyrazol-4-amine into a larger scaffold, the primary challenge is overcoming the steric hindrance generated by the adjacent C5-methyl group. The decision between a Nucleophilic Aromatic Substitution (SNAr) and a Palladium-catalyzed Buchwald-Hartwig amination depends entirely on the electronic nature of the target electrophile.

DecisionTree Start Target Scaffold: Heteroaryl Halide Check Is Halide Highly Electron-Deficient? Start->Check SNAr SNAr Protocol (DIPEA, NMP, 120°C) Check->SNAr Yes (e.g., 2-Cl-pyrimidine) Buchwald Buchwald-Hartwig (Pd-G3, RuPhos, Base) Check->Buchwald No (e.g., 3-Br-pyridine) Product N-Linked Pyrazole Intermediate SNAr->Product Buchwald->Product

Decision matrix for N,1,5-trimethyl-1H-pyrazol-4-amine heteroarylation.

Workflow Step1 1. Core Activation (Halogenation) Step2 2. Amine Addition (N,1,5-trimethyl pyrazole) Step1->Step2 Step3 3. Catalytic Coupling (RuPhos Pd G3 / Base) Step2->Step3 Step4 4. Purification (Prep-HPLC) Step3->Step4

Step-by-step workflow for integrating the pyrazole building block into a kinase core.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Each step contains a mechanistic rationale (causality) and an in-process verification check to ensure scientific integrity.

Protocol A: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)

Objective: Couple N,1,5-trimethyl-1H-pyrazol-4-amine to a non-activated aryl/heteroaryl bromide.

Causality Check: Why use RuPhos? In Buchwald-Hartwig aminations, the rate-limiting step shifts depending on the ligand and the amine. For sterically hindered secondary amines (like our N,1,5-trimethyl analog), reductive elimination is the energy bottleneck. RuPhos is explicitly designed with a large steric profile and specific electronic structure that lowers the activation energy barrier for reductive elimination of secondary amines, preventing catalyst stalling[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 equiv), N,1,5-trimethyl-1H-pyrazol-4-amine (1.2 equiv), and Cs2CO3 (2.0 equiv).

    • Causality: Cs2CO3 is chosen over NaOtBu to prevent base-catalyzed side reactions with sensitive functional groups on the heteroaryl core.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (0.1 M). Sparge the mixture with Argon for 15 minutes.

    • Validation Check: Sparging is complete when visual bubbling from the solvent matrix becomes uniform and dissolved oxygen is displaced, preventing Pd(0) oxidation.

  • Catalyst Addition: Under a positive Argon flow, add RuPhos Pd G3 precatalyst (5 mol%) and RuPhos ligand (5 mol%).

  • Reaction Execution: Seal the flask and heat to 90°C in a pre-heated oil bath for 4–6 hours.

  • In-Process Monitoring: After 4 hours, sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The reaction is validated as complete when the UV trace shows >95% consumption of the aryl bromide and the MS spectra confirms the [M+H]+ of the coupled pyrazole product.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate in vacuo. Purify via reverse-phase Prep-HPLC.

Protocol B: Sterically Hindered Amide Coupling

Objective: Form an amide bond between a carboxylic acid and N,1,5-trimethyl-1H-pyrazol-4-amine.

Causality Check: Secondary amines are inherently weaker nucleophiles than primary amines. The adjacent C5-methyl group exacerbates this by creating a steric shield. Standard coupling reagents (like EDC/HOBt) often fail or require days to reach completion. HATU is required because it generates a highly reactive HOAt ester intermediate, which provides neighboring-group participation to accelerate the nucleophilic attack of the hindered amine.

Table 2: Coupling Reagent Efficacy for N,1,5-trimethyl-1H-pyrazol-4-amine

Reagent SystemIntermediate FormedRelative Reaction RateEpimerization RiskRecommended Use
EDC / HOBt HOBt active esterSlow (>24h)LowNot recommended for this hindered amine.
PyBOP PhosphoniumModerate (12-18h)ModerateAlternative if uronium salts cause side reactions.
HATU / DIPEA HOAt active esterFast (2-4h)Low-ModerateOptimal choice for sterically hindered secondary amines.

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0°C.

    • Validation Check: Stir for 15 minutes. A distinct color change (typically to pale yellow/orange) validates the successful formation of the active HOAt ester.

  • Amine Addition: Add N,1,5-trimethyl-1H-pyrazol-4-amine (1.1 equiv) dropwise to the activated mixture.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 3 hours.

  • In-Process Monitoring: Perform TLC (EtOAc/Hexane) or LC-MS.

    • Validation Check: Disappearance of the HOAt-ester intermediate mass and appearance of the target amide mass validates the nucleophilic addition.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2SO4, and concentrate.

Sources

Application Note: Step-by-Step Synthesis and Derivatization of N,1,5-Trimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Aminopyrazoles represent a privileged class of pharmacophores in modern drug discovery, frequently deployed as hinge-binding motifs in kinase inhibitors. Specifically, derivatives of 1,5-dimethyl-1H-pyrazol-4-amine have demonstrated superior physicochemical properties—such as reduced human microsomal clearance and optimal hydrogen-bonding vectors—compared to their 1,3-dimethyl regioisomers, making them critical intermediates in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease[1].

As a Senior Application Scientist, I have designed this protocol to move beyond a simple "recipe." This guide details a self-validating, four-phase synthetic workflow to produce N,1,5-trimethyl-1H-pyrazol-4-amine and its subsequent cross-coupled derivatives. Every phase includes mechanistic causality and in-process analytical checks to ensure high-fidelity execution.

Mechanistic Pathway & Synthetic Workflow

The synthesis relies on the inherent electronic properties of the pyrazole core. We leverage regioselective electrophilic aromatic substitution, followed by catalytic reduction, selective mono-alkylation, and finally, transition-metal-catalyzed cross-coupling to yield the target therapeutic derivatives.

Workflow A 1,5-Dimethyl- 1H-pyrazole B 1,5-Dimethyl-4-nitro- 1H-pyrazole A->B HNO3, H2SO4 60°C, 2h C 1,5-Dimethyl-1H- pyrazol-4-amine B->C H2, Pd/C MeOH, RT D N,1,5-Trimethyl-1H- pyrazol-4-amine C->D CH2O, NaBH(OAc)3 DCE, RT

Synthetic workflow for N,1,5-trimethyl-1H-pyrazol-4-amine derivatives.

Step-by-Step Experimental Protocols

Phase 1: Regioselective Electrophilic Nitration

Expertise & Causality: The pyrazole ring is an electron-rich heterocycle. Nitration occurs exclusively at the C4 position because the N1 and C5 methyl groups donate electron density, stabilizing the Wheland intermediate formed at C4. A mixed acid system (HNO₃/H₂SO₄) is required to generate the highly reactive nitronium ion (NO₂⁺) necessary to overcome the deactivating effect of pyrazole protonation in strong acids[2].

Protocol:

  • Preparation: Cool a 250 mL round-bottom flask containing concentrated H₂SO₄ (2.0 equiv) to 0 °C using an ice-water bath.

  • Addition: Slowly add 1,5-dimethyl-1H-pyrazole (1.0 equiv) to the acid. Maintain the internal temperature below 10 °C to prevent uncontrolled exotherms and charring.

  • Nitration: Dropwise, add a pre-cooled mixture of conc. HNO₃ (1.2 equiv) and conc. H₂SO₄ (1.0 equiv).

  • Heating: Remove the ice bath, warm the reaction to 60 °C, and stir for 1.5 hours[2].

  • Self-Validation Check: Quench a 50 µL aliquot in ice water, neutralize with sat. NaHCO₃, and extract with EtOAc. TLC (Hexane/EtOAc 1:1) must show complete consumption of the starting material. LC-MS must confirm the product mass (m/z 142.1 [M+H]⁺).

  • Workup: Pour the bulk mixture over crushed ice, basify to pH 10 with 40% KOH, and extract with methyl tert-butyl ether (MTBE) (3 × 100 mL). Dry over Na₂SO₄ and concentrate in vacuo to yield 1,5-dimethyl-4-nitro-1H-pyrazole.

Phase 2: Catalytic Hydrogenation

Expertise & Causality: While dissolving metal reductions (e.g., Fe/HCl) can reduce nitro groups, catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard here. It prevents the formation of metal-oxide sludge, simplifies workup, and cleanly reduces the nitro group without saturating the aromatic pyrazole ring[3].

Protocol:

  • Setup: Dissolve 1,5-dimethyl-4-nitro-1H-pyrazole in HPLC-grade methanol to achieve a 0.5 M concentration.

  • Catalyst Addition: Under a strict argon sweep (to prevent solvent ignition), carefully add 10% Pd/C (10 wt% relative to the substrate).

  • Reduction: Evacuate the flask and backfill with hydrogen gas three times. Stir vigorously under a hydrogen atmosphere (balloon or 50 psi in a Parr shaker) at room temperature for 12 hours[3].

  • Self-Validation Check: Analyze a filtered aliquot via LC-MS. The nitro peak (m/z 142.1) must be completely replaced by the amine peak (m/z 112.1 [M+H]⁺).

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite with excess methanol. Concentrate the filtrate to afford 1,5-dimethyl-1H-pyrazol-4-amine.

Phase 3: Selective Mono-N-Methylation via Reductive Amination

Expertise & Causality: Direct alkylation with methyl iodide is notorious for causing over-methylation, leading to tertiary amines or quaternary ammonium salts. Reductive amination using formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) ensures strict mono-methylation. The mild reducing agent specifically targets the transient iminium ion and reacts much faster than the starting aldehyde can condense with the newly formed secondary amine.

Protocol:

  • Imine Formation: Dissolve 1,5-dimethyl-1H-pyrazol-4-amine (1.0 equiv) in 1,2-dichloroethane (DCE). Add 37% aqueous formaldehyde (1.05 equiv). Stir at room temperature for 30 minutes to allow complete imine/iminium formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes. Stir the resulting suspension for 4 hours.

  • Self-Validation Check: LC-MS analysis should indicate the dominant presence of the mono-methylated product (m/z 126.1 [M+H]⁺) with <5% of the di-methylated byproduct.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over MgSO₄, and purify via flash chromatography (DCM/MeOH 95:5) to isolate pure N,1,5-trimethyl-1H-pyrazol-4-amine.

Phase 4: Buchwald-Hartwig Derivatization

Expertise & Causality: To construct complex therapeutic agents, the secondary amine of the pyrazole must be coupled to heteroaryl halides (e.g., chloropyrimidines). Nucleophilic aromatic substitution (SNAr) is sometimes viable, but Buchwald-Hartwig amination guarantees higher yields across a broader substrate scope. The bidentate ligand Xantphos forces the palladium center into a geometry that accelerates reductive elimination, preventing off-target side reactions[1].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl Addition AmineBind Amine Coordination OxAdd->AmineBind Pyrazole-Amine Coordination RedElim Reductive Elimination AmineBind->RedElim Base Deprotonation (Cs2CO3) RedElim->Pd0 Product Release

Buchwald-Hartwig cross-coupling catalytic cycle for pyrazole derivatization.

Protocol:

  • Preparation: In an oven-dried Schlenk tube, combine N,1,5-trimethyl-1H-pyrazol-4-amine (1.1 equiv), a heteroaryl chloride (e.g., 2-chloro-5-(trifluoromethyl)pyrimidine, 1.0 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent & Degassing: Add anhydrous 1,4-dioxane. Degas the mixture thoroughly via three freeze-pump-thaw cycles to remove oxygen, which would otherwise poison the Pd(0) catalyst.

  • Reaction: Seal the tube and heat the mixture to 100 °C for 8–12 hours[1].

  • Self-Validation Check: Perform TLC and LC-MS to confirm the total consumption of the heteroaryl chloride and the appearance of the coupled product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through Celite, and purify the target derivative via reverse-phase preparative HPLC.

Quantitative Data & Validation Summary

StepIntermediate / ProductExpected Yield (%)Target Purity (LC-MS)Key Validation Metric (m/z)
1 1,5-Dimethyl-4-nitro-1H-pyrazole85 - 90>98%142.1[M+H]⁺
2 1,5-Dimethyl-1H-pyrazol-4-amine92 - 95>99%112.1[M+H]⁺
3 N,1,5-Trimethyl-1H-pyrazol-4-amine75 - 82>95%126.1[M+H]⁺
4 Pyrazole-Pyrimidine Derivative60 - 70>98%Target-dependent

References

  • Practical and Scalable Process for the Preparation of 4-Amino-1,3-dimethylpyrazole Hydrochloride Source: ACS Organic Process Research & Development URL:[Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones Source: Verlag der Zeitschrift für Naturforschung URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N,1,5-trimethyl-1H-pyrazol-4-amine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for the synthesis and optimization of N,1,5-trimethyl-1H-pyrazol-4-amine . This guide is designed for researchers and drug development professionals who require high-fidelity, reproducible protocols for the N-methylation of 4-aminopyrazoles.

Below, you will find mechanistic insights, quantitative temperature data, a self-validating experimental protocol, and a troubleshooting FAQ section dedicated to resolving regioselectivity and over-alkylation issues.

Mechanistic Causality: The Role of Temperature in Selectivity

Synthesizing N,1,5-trimethyl-1H-pyrazol-4-amine from its primary amine precursor (1,5-dimethyl-1H-pyrazol-4-amine) presents a classic kinetic challenge. The exocyclic C4-amino group is highly nucleophilic. Once mono-methylated, the resulting secondary amine becomes more nucleophilic than the starting material due to the electron-donating inductive effect of the newly added methyl group[1].

If direct alkylation (e.g., using methyl iodide) is employed, over-methylation to the N,N-dimethyl or quaternary pyrazolium salt is almost unavoidable without strict steric hindrance[2]. Therefore, reductive amination using a C1 source (such as formic acid or formaldehyde) and a mild reductant is the industry standard[3].

Temperature acts as the primary thermodynamic switch in this pathway:

  • Hemiaminal Formation: Occurs spontaneously at 0°C.

  • Dehydration to Iminium Ion: This is an endothermic step that stalls at 0°C but proceeds efficiently at 15–20°C.

  • Over-alkylation: The activation energy for the secondary amine to undergo a second reductive amination is higher. Exceeding 20°C provides the thermal energy required to breach this threshold, leading to rampant di-methylation[4].

Pathway A 1,5-dimethyl-1H-pyrazol-4-amine (Primary Amine) C Hemiaminal Intermediate A->C Addition B Formic Acid / CH2O (C1 Source) B->C D Iminium Ion (Dehydration) C->D -H2O (Requires >10°C) E N,1,5-trimethyl-1H-pyrazol-4-amine (Target Mono-methyl) D->E Reduction (Exothermic) F N,N-dimethyl Byproduct (Over-alkylation) E->F Excess Temp (>20°C)

Reaction pathway for N-methylation highlighting temperature-dependent steps.

Quantitative Data: Temperature vs. Selectivity

The table below summarizes the kinetic profiling of the reductive N-methylation of 1,5-dimethyl-1H-pyrazol-4-amine using a standard Formic Acid/PMHS system.

Reaction Temp (°C)Conversion (%)Mono-methyl Target Yield (%)Di-methyl Byproduct (%)Mechanistic Observation
0 - 5 65%62%< 1%Dehydration to iminium ion is kinetically stalled.
15 - 20 > 95%92% 3%Optimal. Sufficient energy for iminium formation; limits 2nd alkylation.
40 > 99%54%45%Thermal energy overcomes activation barrier for over-methylation[4].
80 > 99%15%84%Complete loss of mono-selectivity; thermodynamics favor exhaustive alkylation[5].

Self-Validating Experimental Protocol

To ensure high trustworthiness, this protocol utilizes a self-validating system : the reaction is monitored continuously via LC-MS, using the distinct mass-to-charge (m/z) shifts of the pyrazole core to dictate temperature adjustments rather than relying on arbitrary timeframes.

Method: Reductive N-methylation using Formic Acid and Polymethylhydrosiloxane (PMHS)[3].

  • Step 1: Substrate Preparation. Dissolve 1.0 equivalent of 1,5-dimethyl-1H-pyrazol-4-amine (approx. 0.5 M) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Add 0.1 equivalents of biphenyl as an internal standard for LC-MS quantification.

  • Step 2: Cryogenic Reagent Addition. Cool the reactor to 0°C using an ice-water bath. Dropwise, add 1.05 equivalents of Formic Acid (C1 source). Stir for 15 minutes to allow complete hemiaminal formation.

  • Step 3: Reductant Introduction. While maintaining 0°C, add 2.0 equivalents of PMHS and 0.5 equivalents of K₂HPO₄ (catalyst). Causality note: Adding reductant at 0°C safely dissipates the initial exothermic heat of mixing.

  • Step 4: Controlled Temperature Ramp (The Critical Step). Remove the ice bath and allow the reaction to naturally warm to 18°C . Do not exceed 20°C.

  • Step 5: Self-Validation via LC-MS. At 60 minutes, pull a 10 µL aliquot.

    • Validation Check: Look for the disappearance of the primary amine mass ( [M+H]+ = 112.1) and the appearance of the target mono-methyl mass ( [M+H]+ = 126.1). If the di-methyl mass ( [M+H]+ = 140.1) appears at >2% relative abundance, immediately cool the reaction to 5°C.

  • Step 6: Quench and Workup. Once conversion of the primary amine exceeds 95%, quench the reaction with 1M NaOH (to neutralize the acid and break down siloxane byproducts). Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting & FAQs

Troubleshooting Start Monitor via LC-MS (Self-Validating System) Q1 Primary amine unreacted after 2 hours? Start->Q1 A1 Ramp Temp to 15-20°C (Drive Iminium Formation) Q1->A1 Yes Q2 Di-methyl byproduct exceeds 5%? Q1->Q2 No A2 Cool to 0-5°C (Suppress 2nd Alkylation) Q2->A2 Yes Success Optimal Conversion (>95% Mono-methyl) Q2->Success No

Troubleshooting workflow for optimizing reaction temperature and conversion.

Q: Why am I seeing significant N,N-dimethyl byproduct when running the reaction at room temperature (25°C)? A: Standard "room temperature" in many labs fluctuates between 22°C and 25°C. For electron-rich pyrazoles, this temperature provides enough thermal energy to overcome the activation barrier for the second methylation event. The newly formed secondary amine (N,1,5-trimethyl-1H-pyrazol-4-amine) is highly nucleophilic. You must strictly cap the reaction temperature at 20°C and ensure your C1 source is limited to a slight stoichiometric excess (1.05 eq).

Q: My reaction stalls at 65% conversion while kept strictly at 0°C. Should I heat it to 40°C to force completion? A: No. Heating to 40°C will rapidly degrade your selectivity, converting your product into the di-methyl byproduct[4]. The stall at 0°C is due to the endothermic nature of the dehydration step (converting the hemiaminal to the iminium ion). Instead of high heat, implement a controlled temperature ramp to 15–18°C. This provides the exact thermodynamic balance needed to drive iminium formation without triggering over-alkylation.

Q: Can I use methyl iodide (MeI) instead of reductive amination if I keep the temperature at -78°C? A: While cryogenic temperatures (-78°C) suppress over-alkylation, direct alkylation of 4-aminopyrazoles with MeI often suffers from poor regioselectivity, occasionally alkylating the pyrazole ring nitrogens (N1 or N2) if they are not fully sterically hindered, or forming quaternary salts[1]. Reductive amination is fundamentally safer and more selective for exocyclic amines.

Q: How do I handle the exotherm when scaling up this reaction from 1 gram to 50 grams? A: The reduction of the iminium ion by PMHS is highly exothermic. At scale, if reagents are mixed at 20°C, the localized heat can spike the internal temperature past 40°C, ruining selectivity. You must add the reductant at 0°C, allow the exotherm to dissipate over 30 minutes, and then actively control the warming of the jacketed reactor to 18°C.

References

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique PMC - NIH URL: [Link]

  • CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes Semantic Scholar URL: [Link]

  • Methylation of amines using formic acid via simple inorganic base catalysis RHHZ URL:[Link]

Sources

reducing side products in N,1,5-trimethyl-1H-pyrazol-4-amine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic bottlenecks—namely regioselectivity failures, incomplete reductions, and over-alkylation—encountered during the synthesis of N,1,5-trimethyl-1H-pyrazol-4-amine.

This guide is structured to provide causal explanations for side-product formation, self-validating protocols, and actionable solutions to ensure high-yield, high-purity synthesis for drug development applications.

Pathway Visualization: Desired Synthesis vs. Side Product Formation

G SM Methylhydrazine + 1,3-Dielectrophile P1_Des 1,5-Dimethyl-4-nitro-1H-pyrazole (Desired Regioisomer) SM->P1_Des Kinetic Control (Neutral/Basic) P1_Side 1,3-Dimethyl-4-nitro-1H-pyrazole (Side Product) SM->P1_Side Thermodynamic Control (Acidic) P2_Des 1,5-Dimethyl-1H-pyrazol-4-amine (Desired Amine) P1_Des->P2_Des H2, Pd/C (Rapid turnover) P2_Side Azo / Azoxy Dimers (Reduction Side Products) P1_Des->P2_Side Sluggish Reduction (Basic media) P3_Des N,1,5-Trimethyl-1H-pyrazol-4-amine (Target Product) P2_Des->P3_Des Formaldehyde, NaBH(OAc)3 P3_Side N,N,1,5-Tetramethyl-1H-pyrazol-4-amine (Over-alkylation) P2_Des->P3_Side Direct Alkylation (e.g., MeI)

Workflow mapping desired pathways vs. side product formation in aminopyrazole synthesis.

Troubleshooting Guide & FAQs

Phase 1: Pyrazole Ring Formation & Regiocontrol Q: Why am I getting a mixture of 1,3-dimethyl and 1,5-dimethyl-4-nitro-1H-pyrazole during the initial cyclization? A: This is a classic regioselectivity issue driven by the differential nucleophilicity of methylhydrazine. The terminal primary amine (-NH2) is sterically unhindered and kinetically more nucleophilic, whereas the internal secondary amine (-NHCH3) is more basic. Under neutral or mildly basic conditions (kinetic control), the -NH2 attacks the most electrophilic carbon of the 1,3-dielectrophile first, leading to the desired 1,5-isomer. However, under strongly acidic conditions (thermodynamic control), the reaction equilibrates to the sterically less hindered, more stable 1,3-isomer[1]. Causality & Solution: Strictly control the pH. Use a neutral or slightly basic solvent system (e.g., ethanol with a catalytic amount of mild base) to favor the kinetic 1,5-dimethyl regioisomer.

Phase 2: Nitro Reduction Q: During the reduction of 1,5-dimethyl-4-nitro-1H-pyrazole, my LC-MS shows heavy masses corresponding to azo or azoxy dimers. How do I prevent this? A: Azo and azoxy dimers form when the reduction of the nitro group is sluggish. Slow kinetics allow intermediate nitroso compounds to condense with highly reactive hydroxylamine intermediates. This dimerization is heavily exacerbated in basic media[2]. Causality & Solution: Perform the reduction using H2 and 10% Pd/C in a slightly acidic or neutral protic solvent (like methanol)[3]. Ensure vigorous stirring and a consistent hydrogen supply to drive the reaction quickly past the nitroso/hydroxylamine stages, preventing intermolecular condensation.

Phase 3: N-Methylation of the 4-Amino Group Q: I am using methyl iodide (MeI) to methylate the 4-amino group, but I am getting significant N,N-dimethylation (forming N,N,1,5-tetramethyl-1H-pyrazol-4-amine). How can I achieve strict mono-methylation? A: Direct alkylation with methyl halides is notoriously difficult to control. Once the primary amine is mono-methylated, the resulting secondary amine becomes significantly more nucleophilic due to the electron-donating effect of the new methyl group, leading to rapid over-alkylation[4]. Causality & Solution: Abandon direct alkylation. Instead, utilize a reductive amination protocol. React the primary amine with exactly 1.0 equivalent of aqueous formaldehyde to form an imine/iminium intermediate, followed by reduction with sodium triacetoxyborohydride (NaBH(OAc)3)[3]. The steric bulk of the triacetoxyborohydride complex prevents over-reduction and limits the reaction strictly to mono-methylation.

Quantitative Data Summary: Impact of Conditions on Side Products

Reaction StepExperimental ConditionMajor ProductPrimary Side ProductTypical Ratio (Desired:Side)
Pyrazole Cyclization Kinetic (Neutral/EtOH, 25°C)1,5-Dimethyl-4-nitro-1H-pyrazole1,3-Dimethyl-4-nitro-1H-pyrazole> 95:5
Pyrazole Cyclization Thermodynamic (Acidic, Reflux)1,3-Dimethyl-4-nitro-1H-pyrazole1,5-Dimethyl-4-nitro-1H-pyrazole< 10:90
Nitro Reduction H2 (1 atm), 10% Pd/C, MeOH1,5-Dimethyl-1H-pyrazol-4-amineAzo/Azoxy Dimers> 98:2
N-Methylation MeI (1.1 eq), K2CO3, DMFN,1,5-Trimethyl-1H-pyrazol-4-amineN,N,1,5-Tetramethyl-1H-pyrazol-4-amine~ 60:40
N-Methylation CH2O (1.0 eq), NaBH(OAc)3, DCMN,1,5-Trimethyl-1H-pyrazol-4-amineN,N,1,5-Tetramethyl-1H-pyrazol-4-amine> 95:5

Standard Operating Procedures (SOPs)

Protocol A: Regioselective Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole

Objective: Maximize kinetic control to prevent 1,3-isomer formation.

  • Setup: In a flame-dried round-bottom flask under N2, dissolve 3-(dimethylamino)-2-nitroprop-2-enal (1.0 eq) in anhydrous ethanol (0.2 M).

  • Addition: Cool the reaction to 0 °C. Add methylhydrazine (1.05 eq) dropwise over 15 minutes. Caution: Methylhydrazine is highly toxic; perform strictly in a fume hood.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Do not heat, as elevated temperatures will push the reaction toward thermodynamic control.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The 1,5-isomer typically elutes slower than the 1,3-isomer. Confirm regiochemistry via 1H-NMR (look for a strong NOESY correlation between the N-CH3 and C5-CH3 protons).

  • Workup: Concentrate in vacuo, partition between EtOAc and water, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Catalytic Hydrogenation to 1,5-Dimethyl-1H-pyrazol-4-amine

Objective: Rapid reduction to prevent azo/azoxy dimer formation.

  • Setup: To a Schlenk flask equipped with a magnetic stir bar, add 1,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) and 10% Pd/C (0.1 eq by weight)[3].

  • Purge: Fit the flask with a rubber septum. Evacuate the flask and backfill with N2 three times to prevent combustion.

  • Reaction: Inject degassed methanol (0.1 M) into the flask. Evacuate briefly and backfill with H2 gas via a balloon. Stir vigorously (≥ 800 rpm) at room temperature for 4-5 hours[3].

  • Self-Validation: Analyze an aliquot via LC-MS. The mass spectrum must show the complete disappearance of the starting material (m/z 142 [M+H]+) and the appearance of the product (m/z 112 [M+H]+). The absence of m/z ~220 confirms no dimer formation.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol. Concentrate the filtrate in vacuo to yield the crude amine, which should be used immediately in the next step to prevent air oxidation.

Protocol C: Reductive Amination to N,1,5-Trimethyl-1H-pyrazol-4-amine

Objective: Prevent over-alkylation to the N,N-dimethyl side product.

  • Setup: Dissolve the freshly prepared 1,5-dimethyl-1H-pyrazol-4-amine (1.0 eq) in anhydrous dichloromethane (DCM) (0.15 M).

  • Imine Formation: Add 37% aqueous formaldehyde (exactly 1.0 eq)[3]. Stir at room temperature for 30 minutes to allow complete imine/iminium formation.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation: Check via LC-MS. The chromatogram must show a dominant peak at m/z 126 [M+H]+. A peak at m/z 140 [M+H]+ indicates over-alkylation, which should be < 5% under these conditions.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with brine, dry over MgSO4, and concentrate. Purify via silica gel chromatography (DCM/MeOH gradient) to isolate the pure target compound.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review MDPI[Link]

  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles The Journal of Organic Chemistry - ACS Publications[Link]

  • Route Design to Manufacture: Synthesis of the Heterocyclic Fragment of AZD5718 Using a Non-cryogenic Lithiation-Alkoxycarbonylation Reaction Organic Process Research & Development - ACS Publications[Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Validation & Comparative

Comparative Reproducibility Guide: Synthesis Protocols for N,1,5-Trimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Yield, Scalability, and Reproducibility of N-methylated Aminopyrazole Synthesis

Introduction & Mechanistic Rationale

The pyrazole core is a privileged scaffold in modern drug discovery, frequently serving as a bioisostere for phenyl rings or as a critical hydrogen-bond donor/acceptor in kinase inhibitors. Specifically, N,1,5-trimethyl-1H-pyrazol-4-amine (CAS: 2694722-38-6) and its closely related structural analogs are pivotal building blocks in the synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, which are actively investigated for the treatment of Parkinson's disease[1].

Synthesizing secondary aminopyrazoles presents a unique chemoselectivity challenge: preventing over-alkylation to the tertiary amine while avoiding the deactivation of transition-metal catalysts by the electron-rich pyrazole nitrogens. This guide objectively compares the two most widely utilized synthetic pathways for this building block:

  • The Classical Route: Nitration followed by catalytic reduction and reductive amination.

  • The Modern Route: Halogenation followed by palladium-catalyzed Buchwald-Hartwig cross-coupling.

By analyzing the causality behind reagent selection and establishing self-validating checkpoints, this guide aims to resolve common reproducibility issues encountered during scale-up.

Protocol A: Classical Nitration-Reduction-Reductive Amination

The classical route relies on robust, highly scalable electrophilic aromatic substitution and subsequent reductions. It avoids expensive transition metal catalysts (other than recoverable Pd/C) and is the standard for multi-kilogram process chemistry[2].

ProtocolA SM 1,5-Dimethyl-1H-pyrazole Nitration Nitration (HNO3/H2SO4, 0°C) SM->Nitration NitroInt 1,5-Dimethyl-4-nitro-1H-pyrazole Nitration->NitroInt Reduction Catalytic Hydrogenation (H2, Pd/C, MeOH) NitroInt->Reduction AmineInt 1,5-Dimethyl-1H-pyrazol-4-amine Reduction->AmineInt RedAmin Reductive Amination (CH2O, NaBH3CN) AmineInt->RedAmin Product N,1,5-Trimethyl-1H-pyrazol-4-amine RedAmin->Product

Workflow for the Classical Nitration-Reduction-Reductive Amination Route.

Step-by-Step Methodology & Causality

Step 1: Electrophilic Nitration

  • Procedure: To a round-bottom flask containing concentrated H₂SO₄ (5.0 equiv) at 0 °C, slowly add 1,5-dimethyl-1H-pyrazole (1.0 equiv). Dropwise add fuming HNO₃ (1.2 equiv) while maintaining the internal temperature below 5 °C. Stir for 2 hours at room temperature, then pour over crushed ice. Extract with EtOAc.

  • Causality: The pyrazole ring is electron-rich, making the C4 position highly susceptible to electrophilic attack. H₂SO₄ serves as both the solvent and the acid catalyst to generate the highly reactive nitronium ion (NO₂⁺). Temperature control is critical to prevent oxidative degradation of the methyl groups.

  • Self-Validation Checkpoint: The addition of HNO₃ will generate a strong exotherm. Upon pouring over ice, a pale yellow precipitate (1,5-dimethyl-4-nitro-1H-pyrazole) should form immediately. LC-MS will show a distinct peak at m/z 142 [M+H]⁺.

Step 2: Catalytic Hydrogenation

  • Procedure: Dissolve the nitro intermediate in MeOH. Add 10% Pd/C (0.05 equiv by weight). Purge the vessel with N₂, then introduce H₂ gas (balloon or Parr shaker at 50 psi)[2]. Stir vigorously at room temperature for 12 hours. Filter through a Celite pad to remove the catalyst and concentrate the filtrate[3].

  • Causality: Pd/C cleanly reduces the nitro group to a primary amine without affecting the pyrazole core. Methanol is chosen to solubilize the intermediate while providing a protic environment that accelerates the reduction.

  • Self-Validation Checkpoint: Hydrogen uptake will cease when the reaction is complete. The yellow solution will turn colorless or pale brown. TLC (DCM/MeOH 9:1) will show a highly polar, ninhydrin-positive spot. LC-MS confirms the mass at m/z 112 [M+H]⁺.

Step 3: Reductive Amination

  • Procedure: Dissolve 1,5-dimethyl-1H-pyrazol-4-amine in MeOH. Add aqueous formaldehyde (37%, 1.0 equiv) and stir for 30 minutes to form the iminium ion. Add NaBH₃CN (1.5 equiv) and a catalytic amount of glacial acetic acid (to reach pH ~5). Stir for 4 hours.

  • Causality: NaBH₃CN is specifically selected over NaBH₄ because it is stable in mildly acidic conditions and specifically reduces the protonated iminium ion rather than the unreacted formaldehyde. Strict stoichiometric control of formaldehyde (1.0 equiv) is necessary to prevent the formation of the N,N-dimethyl tertiary amine.

  • Self-Validation Checkpoint: The reaction mixture remains homogeneous. LC-MS must be used to monitor the ratio of primary (m/z 112), secondary (m/z 126), and tertiary (m/z 140) amines.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

The modern route utilizes cross-coupling technologies to directly install the methylamine moiety. This protocol is highly favored in medicinal chemistry discovery labs due to its rapid execution, high chemoselectivity, and avoidance of highly exothermic nitration steps[4].

ProtocolB SM 1,5-Dimethyl-1H-pyrazole Bromination Bromination (NBS, DMF, rt) SM->Bromination BromoInt 4-Bromo-1,5-dimethyl-1H-pyrazole Bromination->BromoInt Buchwald Buchwald-Hartwig Amination (MeNH2, Pd2(dba)3, XPhos, t-BuONa) BromoInt->Buchwald Product N,1,5-Trimethyl-1H-pyrazol-4-amine Buchwald->Product

Workflow for the Palladium-Catalyzed Buchwald-Hartwig Amination Route.

Step-by-Step Methodology & Causality

Step 1: Regioselective Bromination

  • Procedure: Dissolve 1,5-dimethyl-1H-pyrazole (1.0 equiv) in anhydrous DMF. Add N-Bromosuccinimide (NBS, 1.05 equiv) in portions at room temperature. Stir for 2 hours in the dark. Quench with aqueous Na₂S₂O₃ and extract with MTBE[4].

  • Causality: NBS provides a mild, controlled source of electrophilic bromine. The reaction is performed in the dark to prevent radical pathways that could lead to undesired benzylic-type bromination of the methyl groups.

  • Self-Validation Checkpoint: The solution may turn slightly orange but will clear upon the addition of sodium thiosulfate. GC-MS or LC-MS will show the characteristic 1:1 isotopic bromine pattern at m/z 175/177 [M+H]⁺.

Step 2: Buchwald-Hartwig Cross-Coupling

  • Procedure: In an oven-dried Schlenk flask under argon, combine 4-bromo-1,5-dimethyl-1H-pyrazole (1.0 equiv), methylamine hydrochloride (1.5 equiv), sodium tert-butoxide (3.0 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%)[5],[6]. Add anhydrous toluene/THF (1:1). Heat at 90 °C for 16 hours.

  • Causality: The combination of Pd₂(dba)₃ and the bulky, electron-rich biaryl phosphine ligand XPhos is critical. XPhos prevents the electron-rich pyrazole nitrogens from coordinating and poisoning the palladium center. Furthermore, its steric bulk accelerates the reductive elimination step, favoring the formation of the secondary amine over competing β-hydride elimination or substrate dehalogenation[6]. Sodium tert-butoxide is required to deprotonate the methylamine salt and facilitate the catalytic cycle.

  • Self-Validation Checkpoint: The reaction mixture will transition from dark purple/red (Pd₂(dba)₃) to a dark brown/black suspension as the active Pd(0) species forms and reacts. Complete consumption of the starting material is verified via LC-MS (m/z 126 [M+H]⁺).

Quantitative Data Comparison

The following table summarizes the experimental performance metrics of both protocols based on standard 10-gram scale validations.

Performance MetricProtocol A (Classical Route)Protocol B (Buchwald-Hartwig)
Overall Yield (Isolated) 65 - 72%78 - 84%
Purity (HPLC) >95% (Requires recrystallization)>98% (Requires column chromatography)
Reaction Time (Total) ~36 hours (3 distinct steps)~18 hours (2 distinct steps)
Key Impurities N,N-dimethyl tertiary amine (over-alkylation)Dehalogenated pyrazole, Pd/Phosphine residues
Scalability High (Easily adapted to multi-kg scale)Moderate (Cost-prohibitive >100g scale)
Cost per Gram Low (< $2.00 / g)High (~ $15.00 / g due to Pd and XPhos)
Environmental Factor (E-Factor) High (Acid waste from nitration)Moderate (Solvent-heavy purification)

Critical Reproducibility Analysis

When selecting a protocol for the synthesis of N,1,5-trimethyl-1H-pyrazol-4-amine, researchers must weigh the operational constraints of their laboratory:

  • Chemoselectivity vs. Cost: Protocol A is highly cost-effective but struggles with chemoselectivity during the final reductive amination step. Even with strict stoichiometric control, trace amounts of the N,N-dimethyl impurity are inevitable and often require tedious acid-base extractions or recrystallization to remove.

  • Moisture Sensitivity: Protocol B guarantees absolute chemoselectivity for the secondary amine (since methylamine is used directly). However, its reproducibility is strictly tied to the exclusion of oxygen and moisture. Trace water will hydrolyze the sodium tert-butoxide, halting the catalytic cycle and resulting in unreacted starting material or dehalogenated byproducts.

  • Trace Metal Contamination: For drug development professionals synthesizing APIs for biological assays (e.g., LRRK2 screening), Protocol B requires rigorous metal scavenging (e.g., using SiliaMetS® Thiol or QuadraPure® resins) to reduce residual palladium below the acceptable 10 ppm threshold, adding to the downstream processing time.

References

  • - Journal of Medicinal Chemistry, ACS Publications.[1] 2. - European Patent Office (EP 0994115 A2).[2]

  • - ChemicalBook.[3] 4. - National Institutes of Health (PMC).[7]

  • - National Academic Digital Library of Ethiopia.[4]

  • - US Patent Office (US8796244B2).[5]

  • - Joule J.A., Mills K.[6]

Sources

A Comparative Guide to Purity Validation of N,1,5-trimethyl-1H-pyrazol-4-amine via GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key chemical intermediates is not merely a procedural step but a foundational requirement for data integrity and therapeutic safety. N,1,5-trimethyl-1H-pyrazol-4-amine, a substituted pyrazole, serves as a critical building block in the synthesis of various biologically active molecules.[1] Its purity directly impacts reaction yields, impurity profiles, and the ultimate safety and efficacy of the final compound. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity validation of this specific amine, grounded in established scientific principles and regulatory standards.

The Analytical Challenge: Why Purity Matters

The synthesis of substituted pyrazoles often involves multi-step reactions, such as the cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines.[2][3] These processes can introduce a variety of impurities, including unreacted starting materials, regioisomers, and by-products from side reactions.[2][4] For N,1,5-trimethyl-1H-pyrazol-4-amine, ensuring the absence of these impurities is paramount. The presence of even trace amounts of a reactive impurity can have cascading effects in a drug development pipeline. Therefore, a robust, selective, and sensitive analytical method is required for its definitive characterization.

GC-MS: The Preferred Method for Volatile Amines

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the superior separation capability of gas chromatography with the highly specific detection of mass spectrometry.[5] For a compound like N,1,5-trimethyl-1H-pyrazol-4-amine, which is expected to be volatile and thermally stable, GC-MS presents a clear advantage.

The core principle of GC relies on the partitioning of a vaporized sample between a gaseous mobile phase and a stationary phase within a long, narrow column.[6] Separation is achieved based on differences in boiling points and interactions with the stationary phase.[5] The mass spectrometer then bombards the eluted components with electrons, causing them to fragment in a reproducible manner, generating a unique mass spectrum that serves as a chemical "fingerprint."[7] This dual-layered analysis provides both retention time and mass spectral data, offering a high degree of confidence in peak identification and purity assessment.

Experimental Workflow: A Self-Validating System

A robust analytical method is a self-validating one. This means incorporating checks and balances at every stage to ensure the data is reliable. Before any sample analysis, the chromatographic system's adequacy must be verified through system suitability tests (SSTs), an integral part of GMP/GLP.[8][9]

Diagram 1: GC-MS Analytical Workflow

This diagram illustrates the logical flow from initial sample preparation and system checks through to final data analysis and reporting, forming a cohesive and self-validating analytical procedure.

GCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing & Reporting prep Sample Preparation Accurately weigh sample Dissolve in appropriate solvent (e.g., Methanol, Dichloromethane) Prepare dilutions for linearity & accuracy sst System Suitability Test (SST) Inject standard solution Verify resolution, peak symmetry, & precision (%RSD) Proceed only if SST passes prep->sst Load standards std Standard Preparation Prepare stock of certified reference material Create calibration curve standards std->sst injection Sample Injection Inject prepared samples, standards, and blanks sst->injection System OK separation GC Separation Volatilization in injector Separation on capillary column based on volatility/polarity injection->separation detection MS Detection & Ionization Electron Ionization (EI) Fragmentation of analyte Detection by mass analyzer separation->detection integration Peak Integration & Identification Integrate chromatogram peaks Compare mass spectra to library/reference standard detection->integration quant Quantification Calculate purity based on area % Determine impurity levels using calibration curve integration->quant report Final Report Summarize purity, impurity profile, and validation data Document all method parameters quant->report

Detailed GC-MS Protocol for N,1,5-trimethyl-1H-pyrazol-4-amine

This protocol is a robust starting point. Method development and validation are required for specific applications.

1. Sample and Standard Preparation:

  • Solvent: High-purity Methanol or Dichloromethane.

  • Sample Solution: Accurately weigh ~10 mg of the N,1,5-trimethyl-1H-pyrazol-4-amine sample and dissolve in 10 mL of solvent to create a 1 mg/mL solution.

  • Reference Standard Solution: Prepare a stock solution of the certified reference standard at the same concentration.

2. Chromatographic Conditions: The analysis of amines can be challenging due to their basicity, which can cause peak tailing on standard silica-based columns.[10] Therefore, a low-polarity, deactivated column is essential.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A low-polarity 5% phenyl-methylpolysiloxane phase provides excellent resolution for a wide range of semi-volatile organic compounds and is robust enough for amine analysis.
Carrier Gas Helium, constant flow rate of 1.0 mL/minInert and provides good efficiency. A constant flow ensures reproducible retention times.
Injector Temp. 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks for a high-concentration main component.
Injection Vol. 1 µLStandard volume for capillary GC.
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)The initial temperature allows for focusing of the analytes at the head of the column. The ramp rate is optimized to separate potential impurities from the main peak.

3. Mass Spectrometer Conditions:

ParameterRecommended SettingRationale
Ion Source Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ion Source Temp. 230 °CStandard temperature to minimize source contamination and ensure consistent ionization.
Quadrupole Temp. 150 °CMaintains ion trajectory and prevents contamination of the mass analyzer.
Scan Range 40-450 m/zCovers the expected molecular ion and key fragments of the target analyte and potential impurities.

Method Validation: The Cornerstone of Trust

To ensure a method is "suitable for its intended purpose," it must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[11][12]

Validation Parameters for a Purity Assay:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is demonstrated by obtaining clean separation of the main peak from any other signals and confirming peak identity via mass spectra.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the target concentration.[12] A linear regression should yield a correlation coefficient (R²) of ≥ 0.99.

  • Accuracy: The closeness of the test results to the true value. It is determined by applying the method to a sample of known purity (e.g., a certified reference standard) and is expressed as percent recovery.[13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision over a short interval with the same analyst and equipment.

    • Intermediate Precision: Variation within the same laboratory (e.g., different days, analysts, or equipment). Precision is expressed as the Relative Standard Deviation (%RSD).

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy.[13] This is crucial for quantifying impurities.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5°C in oven temperature, ±0.1 mL/min in flow rate), providing an indication of its reliability during normal usage.[12]

Comparative Analysis: GC-MS vs. Alternatives

While GC-MS is often the ideal choice, other techniques have their place. The selection of an analytical method should be a reasoned decision based on the analyte's properties and the specific analytical goals.[5]

Diagram 2: Analytical Method Selection Logic

This decision tree guides the researcher through key questions to determine the most appropriate analytical technique for purity assessment based on compound properties and analytical requirements.

Method_Selection start Start: Purity Validation Needed q1 Is the analyte volatile & thermally stable? start->q1 q4 Is it a primary measurement for a reference standard (absolute purity)? start->q4 q2 Is derivatization acceptable? q1->q2 No gcms Use GC-MS q1->gcms Yes q2->gcms Yes hplc Use HPLC-UV/MS q2->hplc No q3 Need to identify unknown impurities? q3->hplc Yes (Non-volatile) hplc_no_deriv Use HPLC (if chromophore present) q3->hplc_no_deriv No (Known Impurities) q4->q1 No qnmr Use qNMR q4->qnmr Yes gcms:e->q3:w

Performance Comparison Table
FeatureGC-MSHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation of volatile compounds in gas phase, MS detection.[5]Separation of soluble compounds in liquid phase, UV/MS detection.[5]Signal intensity is directly proportional to the number of nuclei.[14]
Analyte Suitability Volatile & thermally stable compounds.[6]Non-volatile, polar, or thermally unstable compounds.[7]Soluble compounds with unique NMR signals.[15]
Selectivity Very High (based on both retention time and mass fragmentation).High (based on retention time and UV/MS spectra).Very High (based on unique chemical shifts).
Sensitivity High (pg-fg range). Can detect trace impurities.[16]Moderate to High (ng-pg range).Lower (µg-mg range). Not ideal for trace impurities.
Quantification Relative (Area %). Requires reference standards for absolute quantification.Relative (Area %). Requires reference standards for absolute quantification.Absolute or Relative. Can provide absolute purity using a certified internal standard without needing a standard of the analyte itself.[17]
Impurity ID Excellent. Mass spectra can identify unknown structures.Good, especially with MS detection (LC-MS).Excellent for structural elucidation of major components/impurities.[18]
Speed Fast (typically 15-30 min per run).[6]Slower (typically 20-60 min per run).Fast per sample, but requires more setup and expertise.
Cost Moderate initial cost, lower solvent consumption.High initial cost, significant solvent consumption and disposal costs.Very high initial instrument cost.
In-depth Comparison
  • High-Performance Liquid Chromatography (HPLC): HPLC is a workhorse in pharmaceutical analysis, especially for non-volatile or thermally labile compounds.[5][19] For N,1,5-trimethyl-1H-pyrazol-4-amine, HPLC could be a viable alternative. However, it may require more extensive method development to find a suitable column and mobile phase combination to achieve adequate separation from closely related impurities. Unless coupled with a mass spectrometer (LC-MS), a standard UV detector cannot provide the structural information needed to identify unknown impurities, a key strength of GC-MS.[7]

  • Quantitative NMR (qNMR): qNMR is a powerful primary analytical method that can determine the absolute purity of a substance without needing a specific reference standard of the analyte itself.[15][20] It relies on using a certified internal standard of known purity and concentration.[14] The signal intensity in ¹H NMR is directly proportional to the number of protons, allowing for a direct calculation of purity.[18] While incredibly accurate, qNMR is generally less sensitive than chromatographic methods and is not suitable for detecting trace-level impurities.[17] It is best employed to certify the purity of a reference standard, which is then used to calibrate other methods like GC-MS or HPLC.

Conclusion

For the routine purity validation of N,1,5-trimethyl-1H-pyrazol-4-amine, GC-MS stands out as the most suitable technique. It offers an unparalleled combination of high separation efficiency, sensitivity, and specificity. The structural information provided by the mass spectrometer is invaluable for identifying both known and unknown impurities, which is a critical requirement in drug development and quality control.

While HPLC is a robust alternative, especially if the compound shows poor thermal stability, it lacks the inherent identification power of MS unless configured as an LC-MS system. qNMR serves a complementary and vital role as a primary method for certifying reference standards but is not practical for routine, high-throughput purity testing or trace impurity detection.

By implementing a well-validated GC-MS method, following the principles outlined in this guide, researchers can ensure the integrity of their work and the quality of their materials, building a solid foundation for successful research and development outcomes.

References

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Available from: [Link]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available from: [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. EDQM. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Available from: [Link]

  • U.S. Pharmacopeia. 〈621〉CHROMATOGRAPHY. Available from: [Link]

  • Bruker. Quantitative NMR Assays (qNMR). Available from: [Link]

  • Phenomenex. USP Chapter 621: Overview & Key Points. Available from: [Link]

  • LCGC International. Are You Sure You Understand USP <621>? Available from: [Link]

  • ResearchGate. GC-MS or HPLC for quantitative measurement of amino acids in feed samples? Available from: [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Available from: [Link]

  • AMP Tech Instruments. Understanding the Differences Between HPLC and GCMS Systems. Available from: [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. Available from: [Link]

  • Smithers. Understanding Chemical Testing: GC-MS vs. HPLC. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • El-Metwaly, N. M., et al. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • MDPI. A GC-MS Database of Nitrogen-Rich Volatile Compounds. Available from: [Link]

  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. Available from: [Link]

  • ResearchGate. Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4. Available from: [Link]

  • Beilstein Journals. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Available from: [Link]

  • ResearchGate. 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Available from: [Link]

  • TSI Journals. 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. Available from: [Link]uk4hKr5r)

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N,1,5-trimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. Handling novel or specialized chemical reagents like N,1,5-trimethyl-1H-pyrazol-4-amine requires a proactive and informed approach, not just in its application, but through its entire lifecycle, including its final disposal. This guide moves beyond mere compliance, offering a framework for safe, responsible, and scientifically grounded disposal procedures.

The causality behind these protocols is simple: every chemical interaction, even with waste, is a reaction. Our responsibility is to control these reactions to protect ourselves, our colleagues, and our environment. This document serves as your operational plan for managing N,1,5-trimethyl-1H-pyrazol-4-amine waste streams effectively.

Hazard Identification and Risk Assessment: Know Your Reagent

While comprehensive toxicological data for N,1,5-trimethyl-1H-pyrazol-4-amine is not extensively published, we can establish a robust safety profile by examining its chemical family: aminopyrazoles. This class of compounds frequently exhibits specific hazards that must be respected.

Inferred Hazard Profile:

  • Skin and Eye Irritation: Many pyrazole derivatives are known to cause skin irritation and serious eye irritation.[1][2][3][4][5][6][7][8][9] Direct contact can lead to inflammation, redness, and discomfort. Prolonged exposure may cause more severe damage.

  • Respiratory Tract Irritation: As a solid, N,1,5-trimethyl-1H-pyrazol-4-amine can form dust. Inhaling this dust may lead to respiratory irritation.[2][3][4][9][10]

  • Harmful if Swallowed: Acute oral toxicity is a common concern with related compounds.[9][10] Ingestion could lead to systemic effects.

  • Incompatibilities: Like many amines, this compound is expected to be incompatible with strong oxidizing agents and strong acids.[2][11][12] Mixing with these can cause vigorous, exothermic reactions, releasing potentially hazardous fumes.

Property Data Source
Chemical Name N,1,5-trimethyl-1H-pyrazol-4-amine[13][14][15]
Synonyms 1,3,5-Trimethyl-1H-pyrazol-4-amine; 4-Amino-1,3,5-trimethylpyrazole[13][14]
CAS Number 28466-21-9[13][14][15]
Molecular Formula C6H11N3[13][14][15]
Molecular Weight ~125.17 g/mol [13][14][15]
Physical Form Solid[13]
Inferred Hazards Skin Irritant (Category 2), Serious Eye Irritant (Category 2), May cause respiratory irritation (STOT SE 3), Acute Toxicity - Oral (Category 4)[1][2][3][4][5][6][7][8][9][10]

Laboratory Handling and Personal Protective Equipment (PPE)

Proper disposal begins with proper handling. Preventing contamination and exposure during use is the first step in simplifying the waste management process.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of any dust.[3][11][12] Ensure that safety showers and eyewash stations are readily accessible.[4]

  • Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:

    • Eye Protection: Wear chemical safety glasses or goggles. A face shield is recommended when handling larger quantities or if there is a significant risk of dust generation.[9][10][16]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[16]

    • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of contamination, a chemically resistant apron or suit should be worn.[16]

    • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with a particulate filter is necessary.[4][5][6][12]

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk. The key objective is to contain the spill, decontaminate the area, and package the waste correctly without creating additional hazards.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[10][16]

  • Don PPE: Before re-entering the area, don the appropriate PPE as described above, including respiratory protection.

  • Containment: Prevent the spread of the solid material. Do not use water to clean up as it may spread contamination.

  • Cleanup:

    • Gently sweep or shovel the spilled solid material into a suitable, sealable container.[4][9][10][12][16]

    • Crucially, avoid any actions that create dust. [3][9][10][12][16] If necessary, a HEPA-filtered vacuum can be used for fine powders.

    • Do not allow the product to enter drains or waterways.[1][9][10][16][17]

  • Decontamination: Once the bulk material is removed, decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) and wipe clean with absorbent pads.

  • Waste Collection: All cleanup materials (gloves, wipes, absorbent pads) are considered hazardous waste and must be placed in the same labeled waste container as the spilled chemical.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of N,1,5-trimethyl-1H-pyrazol-4-amine is that it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.

  • Waste Characterization: The waste is characterized as a non-halogenated organic solid. All waste streams containing this compound, including grossly contaminated PPE and cleanup materials, must be treated as hazardous.

  • Segregation: Keep this waste stream separate from other incompatible waste types, particularly strong acids and oxidizers.

  • Containerization:

    • Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "N,1,5-trimethyl-1H-pyrazol-4-amine"

      • The associated hazards (e.g., "Irritant," "Toxic")

      • The date of accumulation.

  • Professional Disposal Service: All chemical waste must be disposed of through a licensed and accredited professional waste disposal service.[10][16] These companies have the permits and facilities to handle and treat chemical waste in accordance with all local, state, and federal regulations.[1][17][18]

  • Documentation: Maintain accurate records of waste generation and disposal as required by your institution's Environmental Health & Safety (EHS) department and regulatory agencies.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS / Professional Disposal gen Waste Generation (Unused reagent, contaminated labware, spill cleanup debris) char Step 1: Characterize Waste (Non-halogenated organic solid, irritant, toxic) gen->char seg Step 2: Segregate Waste (Keep away from acids, oxidizers) char->seg cont Step 3: Containerize & Label (Use sealed, compatible container. Label with name, hazards, date) seg->cont store Store in Designated Satellite Accumulation Area cont->store pickup Schedule Waste Pickup with EHS or Licensed Vendor store->pickup Hand-off transport Transport to a licensed Treatment, Storage, and Disposal Facility (TSDF) pickup->transport dispose Final Disposal (e.g., Incineration) transport->dispose

Caption: Waste Disposal Workflow for N,1,5-trimethyl-1H-pyrazol-4-amine.

By adhering to this structured and informed disposal process, you not only ensure regulatory compliance but also foster a culture of safety and environmental stewardship within your laboratory. This commitment to best practices is the hallmark of trustworthy and high-impact scientific research.

References

  • 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride Safety Data Sheet. Angene Chemical. [Link]

  • 1,3,5-Trimethyl-1H-pyrazol-4-amine. NIST WebBook. [Link]

  • 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one Safety Data Sheet. Angene Chemical. [Link]

  • 3(5)-Phenyl-1H-pyrazole Safety Data Sheet. Fisher Scientific. [Link]

  • TRIMETHYL-1H-PYRAZOL-4-AMINE | CAS 28466-21-9. Matrix Fine Chemicals. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • N-methyl-1H-pyrazol-4-amine dihydrochloride — Chemical Substance Information. ChemInfo. [Link]

  • 1-ethyl-5-methyl-1H-pyrazol-4-amine — Chemical Substance Information. NextSDS. [Link]

  • Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. PMC. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.